molecular formula C10H16O B1670768 beta-Thujone CAS No. 471-15-8

beta-Thujone

Cat. No. B1670768
CAS RN: 471-15-8
M. Wt: 152.23 g/mol
InChI Key: USMNOWBWPHYOEA-XKSSXDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Thujone is a volatile monoterpene ketone of plant origin. It is produced by several plants that are frequently used for flavoring foods and beverages . The best known neurotoxic effects are connected to the GABA-gated chloride channel, where alpha-thujone is a modulator roughly two to three times as potent as the beta isomer .


Synthesis Analysis

Thujone is formed through an NADPH and oxygen-dependent hydroxylation . It can be used as a chiral synthon in the total synthesis of (+)-β-cyperone and several bicyclo [3. n.1] alkanone systems .


Molecular Structure Analysis

The molecular formula of Thujone is C10H16O, and it has a molar mass of 152.23 g/mol .


Chemical Reactions Analysis

The formation of thujone is an NADPH and oxygen-dependent hydroxylation . The phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase .


Physical And Chemical Properties Analysis

Thujone has a density of 1.0±0.1 g/cm3, a boiling point of 200.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.3 mmHg at 25°C .

Scientific Research Applications

1. Impact on Agricultural Pest Behavior

β-Thujone and its derivatives have been studied for their effects on the behavior of agricultural pests, specifically the peach potato aphid (Myzus persicae). The research by Wróblewska-Kurdyk et al. (2019) found that β-thujone and its derivatives like lactam significantly influenced aphid settling and probing behavior. These substances showed potential as deterrents, affecting the pre-ingestive phase of the aphid's feeding process.

2. Anti-Cancer Properties

β-Thujone has been observed to have anti-tumorigenic effects. A study by Lee et al. (2020) demonstrated its impact on human placental choriocarcinoma cells. The compound induced apoptosis through a caspase-dependent pathway and caused metabolic disruptions in cancer cells. Another study by Lee et al. (2020) explored its therapeutic potential in ovarian cancer, highlighting its ability to induce cell death and alter metabolic pathways.

3. Insecticidal and Convulsant Activities

β-Thujone is known for its insecticidal activities, as studied by Höld, Sirisoma, & Casida (2001). They investigated its mechanism as a noncompetitive blocker of the gamma-aminobutyric acid (GABA)-gated chloride channel and identified its metabolites that contribute to its toxicity.

4. Antimicrobial Activity

The antimicrobial properties of β-Thujone were studied by Horváth, Ács, & Kocsis (2013). They focused on the essential oil of Artemisia adamsii, where β-thujone is a major component, and its effects on various human pathogenic bacteria.

5. Pharmacological Properties in Human Health Conditions

β-Thujone's potential in treating polycycystic ovary syndrome (PCOS) was explored by Akkol et al. (2015). Their study found that both Thuja occidentalis oil and α-thujone positively influenced hormone levels and reduced symptoms in a rat model of PCOS without inducing osteoporosis.

6. Role in Diabetic Conditions

Thujone's effects on glucose homeostasis were investigated by Alkhateeb (2015) in diabetic rats. The compound showed a hypoglycemic effect, attributed to its influence on hepatic glycogen synthesis via the Akt/GSK-3β signaling pathway.

Safety And Hazards

The use of thujone and thujone-containing plant parts for human consumption is currently regulated by the European Parliament and Council and the European Medicines Agency . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

In order to optimize the safe use of thujone-containing preparations, it would be necessary to do further systematic studies from the plant biological, toxicological, and pharmacokinetic points of view .

properties

IUPAC Name

(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMNOWBWPHYOEA-XKSSXDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC2(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C[C@]2(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057575
Record name beta Thujone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Thujone

CAS RN

471-15-8
Record name (+)-Thujone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Isothujone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta Thujone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thujone beta
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-THUJONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZI5R3T54Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-3-Thujone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Thujone
Reactant of Route 2
beta-Thujone
Reactant of Route 3
beta-Thujone
Reactant of Route 4
beta-Thujone
Reactant of Route 5
Reactant of Route 5
beta-Thujone
Reactant of Route 6
beta-Thujone

Citations

For This Compound
614
Citations
J Emmert, G Sartor, F Sporer… - DEUTSCHE …, 2004 - Citeseer
A solid-phase extraction method (SPE) is proposed as a novel sample preparation method for the simultaneous determination of α-, β-thujone, and anethole in absinthe. It is followed by …
Number of citations: 36 citeseerx.ist.psu.edu
M Farzaneh, M Ahmadzadeh, J Hadian… - … in agricultural and …, 2006 - europepmc.org
… sieberi was rich in beta-thujone (19.8%), alpha-thujone (10.5%), camphor (19.5%), verbenol (9.7%), p-mentha-1,5-dien-8-ol (6.4) and davanone (5.8%). The essential oils of the three …
Number of citations: 119 europepmc.org
K Abass, P Reponen, S Mattila, O Pelkonen - Xenobiotica, 2011 - Taylor & Francis
This study aims to characterize the metabolism of α-thujone in human liver preparations in vitro and to identify the role of cytochrome P450 (CYP) and possibly other enzymes catalyzing …
Number of citations: 36 www.tandfonline.com
O Pelkonen, K Abass, J Wiesner - Regulatory Toxicology and …, 2013 - Elsevier
… on radical recombination in CYP3A4-catalyzed oxidation of the radical clock beta-thujone … 570: Toxicology and Carcinogenesis Studies of alpha, beta-Thujone (CAS No. 76231-76-0) in …
Number of citations: 157 www.sciencedirect.com
R Gniłka, W Majchrzak, C Wawrzeńczyk - Phytochemistry Letters, 2015 - Elsevier
The microbial transformations of (−)-α- and (+)-β-thujone (1a and 1b) in cultures of Absidia species: Absidia coerulea AM93, Absidia glauca AM254 and Absidia cylindrospora AM336 …
Number of citations: 8 www.sciencedirect.com
S Pal, A Dey - Biolife, 2023 - biolifejournals.com
… Determination of alpha-/beta-thujone and related terpenes in absinthe using solid phase extraction and gas chromatography. DEUTSCHE LEBENSMITTELRUNDSCHAU, 352-356. [2] …
Number of citations: 2 biolifejournals.com
JY Lee, H Park, W Lim, G Song - Reproduction, 2020 - rep.bioscientifica.com
α,β-Thujone is a natural terpenoid found in many medicinal herbs, such as Artemisia absinthium (wormwood), that exhibits antioxidant, anti-diabetic, and anti-tumorigenic effects. α,β-…
Number of citations: 5 rep.bioscientifica.com
MP Arraiza, C Arrabal, JV López - Notulae Botanicae Horti …, 2012 - notulaebotanicae.ro
… It was observed that alpha-pinene, alpha-thujone, beta-thujone, borneol, viridiflorol and manool have a higher percentage during initial flowering, while cineole and camphor show a …
Number of citations: 40 notulaebotanicae.ro
DW Lachenmeier, M Uebelacker - Regulatory Toxicology and …, 2010 - Elsevier
Thujone is a natural substance found in plants commonly used in foods and beverages, such as wormwood and sage, as well as in herbal medicines. The current limits for thujone in …
Number of citations: 108 www.sciencedirect.com
T Nawas, S Mitri, M Jaafar - 2018 - laur.lau.edu.lb
The increasing resistance of microorganism to antibiotics in the last decades, drove microbiologists, botanists, and natural-products chemists to search for phytochemicals that could be …
Number of citations: 5 laur.lau.edu.lb

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.